2-氯-8-甲基-3-(5-苯基-1,2,4-恶二唑-3-基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

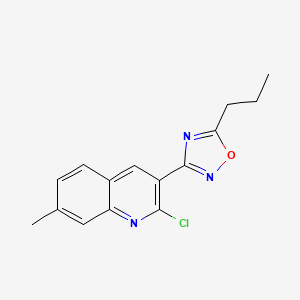

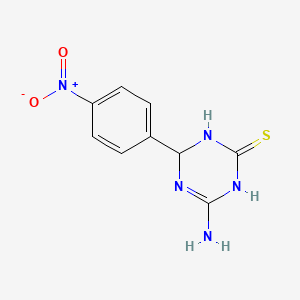

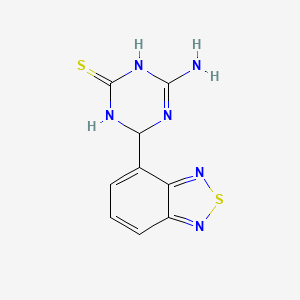

The compound "2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline" is a molecule that likely contains a quinoline core structure, which is a heterocyclic aromatic organic compound with a bicyclic structure that includes a benzene ring fused to a pyridine ring. The molecule also features a 1,2,4-oxadiazole moiety, which is a five-membered heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. The presence of a chloro and a methyl group suggests substitution on the quinoline ring, and the phenyl group attached to the oxadiazole indicates further substitution that could contribute to the molecule's biological activity or chemical properties.

Synthesis Analysis

The synthesis of related quinoline derivatives has been described in the literature. For instance, the synthesis of 2-(2-chloro-3-quinolyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazoles involves the treatment of acetanilides with Vilsmeier's reagent to obtain 2-chloro-3-quinolinecarboxaldehydes, which are then reacted with aromatic acid hydrazides to yield quinoline-3-substituted hydrazones. These hydrazones, upon reaction with acetic anhydride, produce oxadiazolines . Although the specific synthesis of "2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline" is not detailed in the provided papers, similar synthetic routes could be hypothesized based on the described methods.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using various spectroscopic techniques. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to determine structural parameters and spectroscopic characterization, including FT-IR, NMR (1H and 13C), and UV-Vis absorption and fluorescence emission spectra . These computational methods can help predict the molecular structure and electronic properties of the compound .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions due to the reactive sites on both the quinoline core and the substituent groups. The presence of a chloro group can make the molecule a candidate for nucleophilic substitution reactions, while the oxadiazole ring can participate in cycloaddition reactions, as seen in the synthesis of new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives via click chemistry . The specific reactivity of "2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline" would need to be studied experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating substituents can affect the molecule's dipole moment, solubility, and reactivity. The presence of a 1,3,4-oxadiazole ring can confer certain biological activities, as seen in the antibacterial and antifungal studies of 2-(quinolin-4-ylthio)-1,3,4-oxadiazole derivatives . The chloro and methyl groups can also influence the lipophilicity and potential biological activity of the molecule. Quantitative structure-activity relationship (QSAR) studies could be employed to predict the properties of the compound based on its molecular descriptors.

科学研究应用

合成和表征

研究重点是合成和表征包含喹啉和恶二唑部分的新型衍生物。这些努力旨在探索化合物的生物动力学活性及其治疗潜力。例如,衍生物已使用缩合反应合成,结构确认由红外光谱、核磁共振和质谱等光谱方法提供 (Faldu 等人,2014)。

抗菌和抗真菌活性

许多研究报告了喹啉-恶二唑衍生物的抗菌和抗真菌活性。这些化合物已针对各种细菌和真菌菌株进行了评估,显示出显着的抑制作用。抗菌活性归因于杂合分子结构,该结构结合不同的药效团来靶向微生物细胞 (Kamath 等人,2016)。

抗癌潜力

这些化合物的抗癌潜力已通过针对癌细胞系(如乳腺腺癌 (MCF7) 和其他)的体外细胞毒性测定进行探索。一些衍生物显示出有希望的细胞毒性活性,表明它们作为癌症治疗剂的潜力。计算研究也已用于了解它们的作用机制,例如微管蛋白结合,这对于抗癌药物的开发至关重要 (Adimule 等人,2014)。

抗结核和抗疟疾活性

还报道了这些衍生物的抗结核和抗疟疾活性的评估。喹啉基 1,3,4-恶二唑衍生物的合成及其针对结核病和疟疾病原体的生物学评估突出了这些化合物在治疗传染病方面的潜力 (Ladani 和 Patel,2015)。

安全和危害

属性

IUPAC Name |

3-(2-chloro-8-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O/c1-11-6-5-9-13-10-14(16(19)20-15(11)13)17-21-18(23-22-17)12-7-3-2-4-8-12/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBLLXKWKFVACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3=NOC(=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649303 |

Source

|

| Record name | 2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142201-67-9 |

Source

|

| Record name | 2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-3-[(4-methylpiperidin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B1344869.png)

amino]-acetic acid](/img/structure/B1344880.png)

![[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344883.png)

![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344884.png)

![{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1344885.png)

![[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid](/img/structure/B1344887.png)

![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344888.png)

![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344889.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)